4-Bromobutyronitrile

Descripción

Overview of 4-Bromobutyronitrile (B74502) as a Synthetic Intermediate

This compound is a versatile bifunctional chemical compound that serves as a crucial building block in academic and industrial organic synthesis. chemimpex.com Its structure, featuring a four-carbon chain with a terminal bromine atom and a nitrile group, allows for a wide range of chemical transformations. The presence of these two distinct functional groups makes it an invaluable intermediate for the construction of more complex molecular architectures. chemimpex.com

The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is frequently exploited to introduce the cyanopropyl moiety onto various substrates. Simultaneously, the nitrile group can undergo a variety of chemical conversions, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cyclization reactions. mdpi.comnih.gov This dual reactivity allows for sequential or one-pot transformations to build diverse molecular scaffolds.

Its utility is demonstrated in its role as a precursor for compounds such as cyclopropyl (B3062369) cyanide and 4-bromo-2,2-diphenylbutyronitrile, the latter being a key intermediate in the synthesis of the antidiarrheal agent loperamide (B1203769). thermofisher.krchemicalbook.comfishersci.caalfa-chemical.comthermofisher.com The compound's applications span the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, where it can be used to modify structures and enhance material properties. chemimpex.com

Historical Context of Research on this compound

Early research on this compound focused on its fundamental reactivity and its utility in constructing cyclic systems. An early documented use involves its intramolecular cyclization to form cyclopropyl cyanide under the influence of a strong base. dtic.mil For instance, procedures from the mid-20th century describe the synthesis of cyclopropyl cyanide from γ-chlorobutyronitrile or γ-bromobutyronitrile using sodamide in liquid ammonia (B1221849) and ether. orgsyn.orgarchive.org

Further exploration into its cyclization potential was demonstrated in the alkylation of diphenylacetonitrile (B117805) followed by a Thorpe-Ziegler cyclization. orgsyn.org This sequence has been a common strategy for synthesizing substituted cyclopentane (B165970) systems. orgsyn.org The hydrolysis of the nitrile group to a carboxylic acid has also been a subject of study, with reports detailing the conversion of this compound to 4-bromobutyric acid.

Significance of this compound in Contemporary Organic Synthesis

The importance of this compound in modern organic synthesis is underscored by its frequent use as a key starting material or intermediate in the synthesis of a wide array of complex molecules, particularly in medicinal chemistry and materials science. chemimpex.com

In pharmaceutical research, it is instrumental in building heterocyclic scaffolds that form the core of many therapeutic agents. For example, it is used in the synthesis of novel histamine (B1213489) H3 receptor antagonists that have also shown potential as having anticancer and cholinesterase inhibitory effects. mdpi.com The synthetic route often involves the N-alkylation of piperazine (B1678402) or piperidine (B6355638) derivatives with this compound, followed by reduction of the nitrile to an amine. mdpi.comnih.gov It is also a key reagent in preparing molecular tools for studying dopamine (B1211576) D3 receptors, again through N-alkylation of piperazine-containing molecules. nih.gov Furthermore, its reaction with N-substituted benzimidazoles provides N-heterocyclic carbene (NHC) precursors, which can be converted into silver(I) carbene complexes exhibiting antimicrobial activity. nih.govresearchgate.net A notable application is in the synthesis of the antipsychotic drug brexpiprazole (B1667787), where it is reacted with 7-hydroxy-2-(1H)-quinolinone as an initial step. google.com

In the field of supramolecular chemistry, this compound is employed to functionalize macrocycles like calixarenes. nih.govacs.orgacs.org By reacting it with p-tert-butyldihomooxacalix fishersci.caarene, researchers have prepared dicyano-dihydroxy compounds which are precursors to more complex receptors designed for ion and molecule recognition. nih.govfrontiersin.org The nitrile groups can be reduced to amines, which are then further modified to install binding sites, such as phenylurea moieties, creating sophisticated host molecules. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5332-06-9 | thermofisher.krchemicalbook.com |

| Molecular Formula | C₄H₆BrN | thermofisher.kr |

| Molecular Weight | 148.00 g/mol | thermofisher.kr |

| Appearance | Clear colorless to pale yellow liquid | thermofisher.krfishersci.comchemicalbook.com |

| Boiling Point | 205 °C | chemicalbook.comfishersci.com |

| Density | 1.489 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.478 at 20 °C | chemicalbook.com |

| Flash Point | 103 °C | fishersci.com |

| Solubility | Immiscible with water; Miscible with toluene (B28343) and benzene. | thermofisher.krchemicalbook.comfishersci.ca |

Table 2: Selected Applications of this compound in Organic Synthesis

| Product / Scaffold | Synthetic Application | Key Reaction Type | Source(s) |

| Cyclopropyl cyanide | Precursor for various cyclopropyl-containing compounds. | Intramolecular Cyclization | thermofisher.krfishersci.cadtic.milchemicalbook.com |

| Loperamide Intermediate | Synthesis of 4-Bromo-2,2-diphenylbutyronitrile. | Alkylation | thermofisher.krchemicalbook.comfishersci.caalfa-chemical.comthermofisher.com |

| Histamine H3R Antagonists | Building block for novel therapeutic agents. | N-Alkylation | mdpi.com |

| Dopamine D3 Receptor Ligands | Synthesis of molecular probes for neurological research. | N-Alkylation | nih.gov |

| Silver N-Heterocyclic Carbene Complexes | Precursor synthesis for potential antimicrobial agents. | N-Alkylation of Benzimidazole | nih.govresearchgate.net |

| Brexpiprazole | Synthesis of an atypical antipsychotic drug. | O-Alkylation | google.com |

| Functionalized Calixarenes | Creation of ion-pair receptors and sensors. | O-Alkylation | nih.govacs.orgfrontiersin.orgkoreascience.kr |

| Buspirone | Synthesis of an anxiolytic drug. | Alkylation | preprints.org |

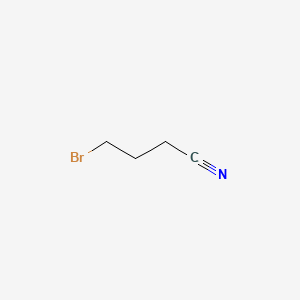

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN/c5-3-1-2-4-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPGDDAKTTWVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063786 | |

| Record name | Butanenitrile, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5332-06-9 | |

| Record name | 4-Bromobutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobutanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobutyronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanenitrile, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOBUTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL4S2TPT2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Bromobutyronitrile and Its Derivatives

Direct Halogenation Approaches for 4-Bromobutyronitrile (B74502)

Direct halogenation, particularly bromination, of butyronitrile (B89842) is a primary method for synthesizing this compound. This approach involves the direct introduction of a bromine atom into the butyronitrile molecule.

Optimization of Reaction Conditions for Bromination

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the bromination of butyronitrile. Key parameters that are often adjusted include temperature, solvent, and the choice of brominating agent. For instance, direct bromination using molecular bromine requires controlled conditions to ensure selective bromination at the desired carbon position. The reaction temperature is a significant factor; for example, in certain rhodium-catalyzed reactions, increasing the temperature from 80°C to 100°C in butyronitrile as a solvent can improve the yield. nih.gov

Solvent selection also plays a pivotal role. While some reactions proceed well in butyronitrile itself, others may benefit from different solvents. nih.gov For example, in the bromination of some aromatic compounds, a switch to 1,4-dioxane (B91453) dramatically improved product yield. nih.gov The choice of brominating agent is also critical. N-Bromosuccinimide (NBS) is a commonly used reagent for bromination, and its effectiveness can be influenced by the solvent and other additives. researchgate.net

Table 1: Optimization of Reaction Conditions for Ortho-Halogenation nih.gov

| Entry | Additive (equiv.) | Halogen | Solvent | Temperature (°C) | Yield (%) |

| 1 | none | Br | PrCN | 80 | 50 |

| 2 | none | Br | PrCN | 100 | 65 |

| 3 | HOAc (50) | Br | PrCN | 80 | 15 |

PrCN: Butyronitrile

Catalyst Systems in Direct Bromination

Various catalyst systems have been developed to enhance the efficiency and selectivity of direct bromination. These catalysts can range from metal complexes to organocatalysts. For example, iron porphyrin complexes have been shown to catalyze the bromination of unactivated C-H bonds. rsc.org In these systems, the addition of a redox-inactive metal ion like LiBr can inhibit the formation of unwanted byproducts. rsc.org

Rhodium(I) catalysts have also been found to be effective for certain halogenation reactions. nih.gov The choice of catalyst and its loading can significantly impact the reaction outcome. For instance, decreasing the catalyst loading of [RhCl(NBD)]₂ from 2.5 mol% to 1 mol% can affect both the product yield and reaction time. nih.gov In some cases, dual catalytic systems, such as a Ni/Ir system, have been reported for the alkylation of butyronitrile, which is a related transformation.

Conversion from Other Butyronitrile Derivatives

This compound can also be synthesized through the conversion of other butyronitrile derivatives. This can involve reactions such as hydrolysis or stereoselective synthesis to produce specific analogs.

Hydrolysis of this compound for Precursor Synthesis

The nitrile group in this compound can be hydrolyzed to form a carboxylic acid, which serves as a precursor for other compounds. For example, this compound can be hydrolyzed with hydrobromic acid (HBr) to produce 4-bromobutyric acid. dtic.mil This acid can then be further reacted to synthesize other valuable molecules. dtic.mil The nitrile group can also be reduced to form amines, expanding its utility in organic synthesis. ontosight.ai

Stereoselective Synthesis of this compound Analogs

The synthesis of specific stereoisomers of this compound analogs is important for applications where chirality is crucial. For example, the ring-opening of substituted aziridines with HBr can lead to the formation of 3-(arylmethyl)amino-4-bromobutyronitriles. acs.org This reaction proceeds with high regioselectivity, opening at the unsubstituted carbon of the aziridine (B145994) ring. acs.org Computational methods have been used to understand the regioselective preference in these reactions. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This includes the use of less hazardous reagents, milder reaction conditions, and the development of more atom-economical synthetic routes.

One area of focus is the use of more environmentally benign catalysts and reaction media. For instance, the use of water or other non-toxic solvents is being explored. researchgate.net The development of catalytic systems that can operate under mild conditions, such as lower temperatures and pressures, also contributes to a greener process. researchgate.net Furthermore, the pursuit of catalysts based on abundant metals and the avoidance of static directing groups are key research areas in making C-H activation processes, relevant to nitrile synthesis, more sustainable. acs.org

Solvent-Free and Reduced-Solvent Reactions

The elimination of volatile organic solvents is a cornerstone of green chemistry, as solvents contribute significantly to chemical waste and environmental impact. In the context of producing precursors for this compound, significant advancements have been made.

A notable example is the development of a solvent-free, one-pot synthesis method for 4-bromobutyryl chloride, a closely related precursor that can be converted to the nitrile. google.com This process starts with γ-butyrolactone, which undergoes a ring-opening reaction by treatment with anhydrous hydrogen bromide gas. google.com The resulting 4-bromobutyric acid is then converted to 4-bromobutyryl chloride by adding thionyl chloride directly to the reaction vessel. google.com The entire synthesis is conducted without any organic solvent, which simplifies the procedure, saves energy, and is more environmentally friendly. google.com After the reaction, excess thionyl chloride is removed by distillation, followed by vacuum distillation to purify the final product. google.com

This contrasts sharply with many conventional laboratory preparations of this compound derivatives, which often rely on significant volumes of solvents. For instance, the alkylation of various compounds with this compound is frequently carried out in solvents such as acetonitrile (B52724) (ACN), N,N-dimethyl-formamide (DMF), or tetrahydrofuran (B95107) (THF). nih.govchemicalbook.comgoogle.com While effective, these methods necessitate post-reaction processing to remove the solvent and manage solvent waste streams. The use of solvent-free conditions, such as reacting diphenylacetonitrile (B117805) with this compound, has also been explored in the synthesis of intermediates. orgsyn.org

Table 1: Comparison of a Solvent-Free vs. Conventional Solvent-Based Synthetic Approach

| Parameter | Solvent-Free One-Pot Method (for Precursor) google.com | Conventional Alkylation (using this compound) google.com |

|---|---|---|

| Starting Materials | γ-butyrolactone, Hydrogen Bromide (gas), Thionyl Chloride | 2-methoxyphenylpiperazine, this compound, Potassium Carbonate |

| Solvent | None | Acetonitrile |

| Reaction Steps | One-pot procedure for two consecutive reactions | Single step alkylation |

| Work-up | Distillation to remove excess reagent, followed by vacuum distillation of product | Cooling, extraction with ethyl acetate, washing with water, drying, and solvent evaporation |

| Environmental Consideration | High; eliminates organic solvent waste | Lower; generates solvent waste requiring treatment/disposal |

Atom Economy and Waste Minimization in this compound Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. uni-muenchen.de Maximizing atom economy is crucial for minimizing waste.

The synthesis of 4-bromobutyric acid from γ-butyrolactone is an excellent example of a highly atom-economical reaction. google.com The reaction involves the addition of hydrogen bromide across the ester bond, breaking the ring. In this ideal addition reaction, all atoms from both reactants are incorporated into the final product, resulting in 100% atom economy.

Reaction: C₄H₆O₂ (γ-butyrolactone) + HBr → C₄H₇BrO₂ (4-bromobutyric acid)

In contrast, substitution reactions inherently have lower atom economy because they produce byproducts. For example, a hypothetical synthesis of this compound from 1,4-dibromobutane (B41627) and a cyanide salt would produce a metal bromide salt as a waste byproduct.

Waste minimization extends beyond atom economy to include the reduction of all non-product outputs, especially solvents. The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, is a key metric. In many industrial processes, solvents are the largest contributor to waste. Therefore, the solvent-free synthesis of the precursor 4-bromobutyryl chloride offers a dramatic reduction in the E-Factor compared to solvent-intensive routes. google.com Further strategies for waste minimization include the use of recyclable catalysts and optimizing reaction conditions to prevent the formation of side products. acs.org

Table 2: Atom Economy Analysis of Different Synthetic Pathways

| Synthetic Pathway | Reaction | Desired Product | Byproduct(s) | Theoretical Atom Economy |

|---|---|---|---|---|

| Ring-Opening Addition google.com | γ-butyrolactone + HBr → 4-bromobutyric acid | C₄H₇BrO₂ | None | 100% |

| Nucleophilic Substitution (Hypothetical) | 1,4-dibromobutane + NaCN → this compound + NaBr | C₄H₆BrN | NaBr | 58.6% |

Scale-Up and Industrial Synthesis Considerations

Translating a laboratory-scale synthesis to an industrial process involves overcoming numerous challenges related to safety, cost, efficiency, and equipment. The scale-up of this compound production, or its precursors, requires careful consideration of several factors.

The solvent-free, one-pot synthesis of 4-bromobutyryl chloride from γ-butyrolactone, while advantageous from a green chemistry perspective, presents specific scale-up challenges. google.com The use of large quantities of anhydrous hydrogen bromide gas requires specialized handling and storage infrastructure. google.com The reaction with thionyl chloride is also highly exothermic and releases corrosive gases, necessitating robust reactor systems with precise temperature control and off-gas scrubbing capabilities. dtic.mil

Purification at an industrial scale is another critical consideration. The method relies on fractional and vacuum distillation to separate the product from unreacted starting materials and byproducts. google.com Scaling up distillation requires large, energy-intensive columns and high-vacuum systems capable of handling corrosive materials.

Process intensification, including the potential shift from batch to continuous flow manufacturing, is a key trend in modern chemical production. Continuous flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents, and greater consistency in product quality. For example, the hydrogenation of a nitrile derivative of this compound has been performed using an H-Cube® continuous flow hydrogenator, demonstrating the applicability of this technology to related processes. google.com Implementing a continuous flow system for the synthesis of this compound itself could mitigate many of the safety and control issues associated with large-batch processing of hazardous reagents.

Table 3: Key Considerations for Industrial Scale-Up

| Factor | Challenge | Potential Solution / Mitigation Strategy |

|---|---|---|

| Reagent Handling | Safe storage and delivery of large volumes of corrosive HBr gas and thionyl chloride. google.com | Specialized gas handling systems, dedicated storage tanks, automated dosing systems. |

| Reaction Control | Managing exotherms from reactions to prevent runaway conditions. | High-efficiency jacketed reactors, internal cooling coils, use of continuous flow reactors for superior temperature control. google.com |

| Materials of Construction | Corrosion of equipment by HBr and SOCl₂. | Use of corrosion-resistant materials like glass-lined steel or specialized alloys for reactors and distillation units. |

| Purification | Energy-intensive and complex large-scale vacuum distillation. google.com | Optimization of distillation parameters, exploring alternative purification methods like crystallization where applicable. |

| Process Type | Safety and consistency limitations of large-scale batch processing. orgsyn.org | Transition to continuous flow manufacturing for improved safety, control, and efficiency. google.com |

Reaction Mechanisms and Reactivity Studies of 4 Bromobutyronitrile

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) in 4-bromobutyronitrile (B74502) is also a site of reactivity. It can undergo various transformations, most notably hydrolysis to a carboxylic acid and reduction to a primary amine. ontosight.ai These reactions significantly enhance the synthetic utility of this compound, allowing for the introduction of different functional groups.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction proceeds via an amide intermediate.

Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, followed by the attack of water. Tautomerization then leads to an amide, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. Basic hydrolysis involves the attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile, followed by protonation to form the amide, which is then further hydrolyzed to the carboxylate salt.

A reported method for the synthesis of 4-bromobutanoic acid involves the hydrolysis of this compound by refluxing it in 48% hydrobromic acid for 18 hours, yielding the product in 65% yield. guidechem.comgoogle.comgoogle.com It is noted that 4-bromobutanoic acid can readily cyclize to form γ-butyrolactone, especially in the presence of water. guidechem.com

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govlibretexts.org This reaction is a powerful tool for synthesizing primary amines. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. libretexts.org An aqueous workup then protonates the resulting diamidoaluminate complex to give the primary amine. libretexts.org

This reduction has been applied in multi-step syntheses. For example, after a substitution reaction with this compound, the resulting nitrile can be reduced with LiAlH₄ to yield a primary amine. nih.gov This strategy has been used in the synthesis of various compounds, including cholesterol derivatives and other complex organic molecules. mdpi.comfrontiersin.org Another method involves hydrogenation using a Raney Nickel catalyst. google.com

Cycloaddition Reactions of the Nitrile Functionality

The nitrile group of this compound can participate in cycloaddition reactions, a key method for constructing heterocyclic rings. One notable example is the [3+2] cycloaddition reaction between the nitrile functionality and an azide (B81097) to form a tetrazole ring.

In a multi-step synthesis, this compound undergoes a Gabriel-type substitution, which is then followed by the formation of a tetrazole through the action of azidotributyltin on the cyano group. acs.org This transformation is a powerful tool for creating bioisosteres of carboxylic acids, such as in the synthesis of the tetrazole analogue of the neurotransmitter GABA. acs.org The general mechanism for tetrazole formation from nitriles involves the [2+3] cycloaddition of an azide, which can be facilitated by various catalysts. acs.org

Organometallic Reactions Utilizing this compound

This compound serves as a versatile bifunctional reagent in organometallic chemistry, engaging in reactions at both the bromine-bearing carbon and the nitrile group.

Grignard Reagents and Organolithium Compounds with this compound

Organolithium and Grignard reagents are powerful nucleophiles and strong bases that react readily with electrophilic centers. tdx.catsigmaaldrich.com The reaction of these organometallics with nitriles, including this compound, typically involves the nucleophilic addition of the carbanion to the electrophilic carbon of the nitrile group. sigmaaldrich.comthieme-connect.de This addition forms an intermediate imine anion, which upon acidic hydrolysis, yields a ketone. thieme-connect.de

A specific application involves the reaction of diphenylacetonitrile (B117805) with this compound. thermofisher.com In this sequence, lithium diisopropylamide (LDA), a strong, non-nucleophilic base, is used to deprotonate diphenylacetonitrile, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon attached to the bromine in this compound in an alkylation reaction. thermofisher.com The use of LDA at low temperatures (-78°C) is crucial to ensure complete deprotonation and avoid side reactions. thermofisher.com

| Reactant 1 | Reactant 2 | Base/Reagent | Product of Alkylation | Yield |

| Diphenylacetonitrile | This compound | Lithium diisopropylamide (LDA) | 2,2-Diphenyl-5-cyanopentanenitrile | 70-75% |

Similarly, lithium acetylides, formed by deprotonating terminal alkynes with reagents like n-butyllithium (n-BuLi), can be alkylated with this compound. ontosight.aiclockss.org This reaction forms a new carbon-carbon bond by displacing the bromide, extending the carbon chain of the alkyne while retaining the nitrile functionality for further transformations. ontosight.ai

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organic halide. This compound has been used as an alkylating agent to prepare functionalized monomers for Suzuki polycondensation. In one example, 2,7-dibromo-9H-fluorene was alkylated with this compound under phase-transfer conditions to yield 2,7-dibromo-9,9-bis(cyanopropyl)-fluorene. This nitrile-decorated monomer was then used in a Suzuki polymerization reaction. The reaction of N-substituted benzimidazoles with this compound can also form precursors for N-heterocyclic carbenes (NHCs), which are ligands in catalysts for Suzuki reactions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While direct examples of this compound in a classic Heck reaction are less common, related photocatalytic methods have been developed for C(sp³)–H alkylation, which share mechanistic features with cross-coupling. In such reactions, an alkyl radical generated from an alkyl bromide can be coupled with various partners.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. this compound can be used as a coupling partner in these reactions. For instance, it was reacted with a lithium acetylide in the synthesis of a key intermediate for Nakadomarin A. ontosight.ai The reaction's mild conditions allow for the preservation of the nitrile group, making it a useful synthetic strategy.

Formation of Organosilane Derivatives

This compound is a precursor for the synthesis of functionalized organosilanes. A key example is the synthesis of 4-(Trimethoxysilyl)butyronitrile. This compound is formed through the reaction of this compound with trimethoxysilane. The reaction involves the substitution of the bromine atom with the trimethoxysilyl group. The resulting organosilane contains both a nitrile group and a trimethoxysilyl group, making it a bifunctional molecule useful for surface modifications and as a precursor in materials science.

Cyclization and Ring-Forming Reactions

The dual functionality of this compound and its derivatives makes it an excellent starting material for the synthesis of various cyclic compounds through cyclization reactions.

Intramolecular Cyclization Pathways

Intramolecular cyclization of molecules derived from this compound is a common strategy for building ring systems.

Thorpe-Ziegler Cyclization: This reaction is a classic method for forming large rings via the intramolecular cyclization of dinitriles. The product of the alkylation of diphenylacetonitrile with this compound, 2,2-diphenyl-5-cyanopentanenitrile, undergoes an intramolecular Thorpe-Ziegler cyclization when treated with a strong base like potassium tert-butoxide. thermofisher.com This reaction forms a five-membered enaminonitrile intermediate, which upon acid hydrolysis, yields 2,2-diphenyl-cyclopentanone. thermofisher.com

| Starting Material | Base | Intermediate | Final Product (after hydrolysis) |

| 2,2-Diphenyl-5-cyanopentanenitrile | Potassium tert-butoxide | Enaminonitrile | 2,2-Diphenyl-cyclopentanone |

Other Intramolecular Cyclizations: Derivatives of this compound can undergo various other intramolecular cyclizations. For example, N-benzyloxy carbamates, formed by alkylating N-benzyloxy carbamate (B1207046) with this compound, can cyclize intramolecularly with internal carbanions to produce functionalized five-membered protected cyclic hydroxamic acids.

Another reported pathway involves the Smiles rearrangement followed by intramolecular cyclization. A pyridine (B92270) derivative, 3-(3-cyanopropoxy)pyridine-2-carbonitrile, synthesized from 3-hydroxypyridine-2-carbonitrile and this compound, undergoes cyclization in the presence of potassium tert-butoxide to form a furo[2,3-b]pyridine (B1315467) derivative.

Furthermore, this compound is used in the synthesis of precursors for tetrazole analogues of GABA, where a key step is the formation of a tetrazole ring from the nitrile group. acs.org It is also utilized in the synthesis of spiroheterocycles, where it serves to introduce a cyanopropyl chain that can later participate in cyclization events.

Heterocyclic Ring Formation

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds, primarily due to the presence of two reactive centers: the electrophilic carbon bearing the bromine atom and the nitrile group. These functionalities allow for a range of cyclization strategies.

One prominent application is in the formation of N-heterocyclic carbene (NHC) precursors. The reaction of this compound with N-substituted benzimidazoles results in the quaternization of one of the imidazole (B134444) nitrogen atoms, leading to the formation of benzimidazolium salts. researchgate.netbohrium.comresearchgate.netnih.gov These salts are stable precursors that can be subsequently deprotonated to generate the corresponding N-heterocyclic carbenes, which are widely used as ligands in organometallic chemistry. The cyanopropyl group, introduced from this compound, can be a key feature of the resulting NHC ligand. researchgate.net

Another important cyclization reaction involving this compound is the Thorpe-Ziegler cyclization. This intramolecular condensation reaction is utilized to form five-membered rings. For instance, the alkylation of diphenylacetonitrile with this compound, followed by treatment with a strong base like sodium amide, leads to the formation of 2-amino-3,3-diphenyl-1-cyclopentene-1-carbonitrile. orgsyn.org This reaction proceeds through the initial formation of a carbanion, which then undergoes intramolecular cyclization via nucleophilic attack on the nitrile carbon, followed by tautomerization to the more stable enaminonitrile.

Furthermore, this compound is employed in the synthesis of pyrazole (B372694) derivatives. For example, it reacts with 4-nitropyrazole in the presence of potassium carbonate to yield a substituted pyrazole. google.com It has also been used in the synthesis of 3,4-diarylpyrazoles, where it is reacted with a pyrazole precursor in the presence of a base like potassium hydroxide. google.com

The following table summarizes selected examples of heterocyclic ring formation using this compound.

| Starting Material(s) | Reagent(s) | Product Type | Ref. |

| N-substituted benzimidazole, this compound | Ag2O (for subsequent complexation) | Benzimidazolium salt (NHC precursor) | researchgate.netresearchgate.netnih.gov |

| Diphenylacetonitrile, this compound | Sodium amide (or other strong base) | Substituted cyclopentene (B43876) (via Thorpe-Ziegler cyclization) | orgsyn.org |

| 4-Nitropyrazole, this compound | Potassium carbonate | Substituted pyrazole | google.com |

| 3-(2,4-dihydroxyphenyl)-4-phenyl-1H-pyrazole, this compound | Potassium hydroxide | N-alkylated pyrazole | google.com |

Radical Reactions Involving this compound

This compound can participate in radical reactions, typically involving the homolytic cleavage of the carbon-bromine bond. These reactions provide a pathway to form carbon-carbon bonds under conditions that are often complementary to traditional ionic reactions.

A notable example is the radical-induced 1,4-addition to an activated alkene. In the synthesis of quinazoline (B50416) C-nucleosides, this compound was added to a C-ribosyl acrylonitrile (B1666552) derivative. tandfonline.com This reaction, likely initiated by a radical initiator, involves the generation of a 3-cyanopropyl radical, which then adds to the electron-deficient double bond of the acrylonitrile moiety. The resulting dinitrile is a key intermediate that can undergo subsequent base-catalyzed Thorpe-Ziegler cyclization to form a six-membered ring, which is a crucial step in the synthesis of the target nucleoside analogues. tandfonline.com

The reactivity of bromoalkanes in radical reactions has been studied, and the rate constants for reactions of various radicals with compounds like this compound have been determined, providing insight into their reaction kinetics. researchgate.net The ability of enzymes to catalyze radical reactions has also been explored, with engineered cytochromes P450 being used for stereoselective atom-transfer radical cyclization, highlighting the potential for biocatalytic control over radical processes. nih.gov

Enzymatic Reactions and Biocatalysis with this compound

This compound is a substrate for several types of enzymes, making it a compound of interest in the field of biocatalysis. The primary enzymatic transformations involve the cleavage of the carbon-halogen bond by haloalkane dehalogenases and the hydrolysis of the nitrile group by nitrilases.

Haloalkane Dehalogenase (HLD) Activity:

A variety of haloalkane dehalogenases (EC 3.8.1.5) have been shown to catalyze the hydrolytic dehalogenation of this compound, converting it to 4-hydroxybutyronitrile. mdpi.communi.cz These enzymes are found in various microorganisms and are of significant interest for bioremediation and the synthesis of fine chemicals. asm.orgmuni.cz Several HLDs have been characterized with this compound as a substrate, and their kinetic parameters have been determined. For instance, the haloalkane dehalogenase DmrA from Mycobacterium rhodesiae JS60, an organism isolated from an organochlorine-contaminated site, actively dehalogenates this compound. science.govnih.gov Similarly, DmxA, an HLD from the psychrophilic bacterium Marinobacter sp. ELB17, shows high activity towards this substrate. xray.cznih.gov The enzyme DmmA, identified from a marine microbial consortium, also demonstrates good catalytic performance with this compound. asm.org

The following table presents kinetic data for the dehalogenation of this compound by various haloalkane dehalogenases.

| Enzyme | Source Organism | K_m (mM) | k_cat (s⁻¹) | Ref. |

| DmrA | Mycobacterium rhodesiae JS60 | 1.9 ± 0.2 | 3.1 ± 0.2 | science.govnih.gov |

| DmxA | Marinobacter sp. ELB17 | Data for cooperativity and substrate inhibition observed | Data for cooperativity and substrate inhibition observed | mdpi.comnih.gov |

| DmmA | Marine microbial consortium | - | - | asm.org |

| LinB | Sphingomonas paucimobilis UT26 | 3.701 ± 0.0634 | 0.207 ± 0.0110 | muni.cz |

Note: The kinetic mechanism for DmxA with this compound involves substrate inhibition, and for DmmA, while it is an active substrate, specific Km and kcat values were not provided in the cited sources under the same comparative conditions.

Nitrilase Activity:

The nitrile group of this compound can also be a target for enzymatic hydrolysis. Nitrilases (EC 3.5.5.1) are enzymes that catalyze the conversion of nitriles directly to the corresponding carboxylic acids and ammonia (B1221849). While some nitrilases show low activity towards substituted aliphatic nitriles, their potential for the biotransformation of compounds like this compound is an area of ongoing research. cuni.cznih.gov The enzymatic hydrolysis of the nitrile would yield 4-bromobutyric acid, a valuable chemical intermediate. guidechem.com The success of this biotransformation can be influenced by factors such as the pH of the reaction medium. researchgate.net

Applications of 4 Bromobutyronitrile in Advanced Materials Science

Polymer Synthesis and Modification

The dual functionality of 4-Bromobutyronitrile (B74502) makes it a valuable monomer and modifying agent in polymer chemistry. chemimpex.com It can be used to introduce nitrile groups and create sites for further chemical transformations, thereby tailoring the final properties of the polymeric materials. chemimpex.com

Incorporation into Polymer Backbones

This compound can be incorporated into the main chain of polymers through various polymerization techniques. For instance, it has been utilized in the synthesis of functionalized polyamides and polyimides. In one study, this compound was reacted with calix researchgate.netarene to produce calix researchgate.netcrown-6-2,4-bis(3-cyanopropyl ether). koreascience.kr This intermediate was then reduced to the corresponding diamine and subsequently polymerized with adipoyl chloride or 1,2,4,5-benzenetetracarboxylic dianhydride to yield polyamide and polyimide, respectively. koreascience.krscispace.com The incorporation of the calix researchgate.netcrown moiety containing the nitrile-derived groups into the polymer backbone was found to enhance the solubility of the polymers in common organic solvents. scispace.com

Another significant application is in the synthesis of block copolymers using techniques like Atom Transfer Radical Polymerization (ATRP). wikipedia.orgcmu.edu ATRP allows for the controlled growth of polymer chains, and this compound can be used to create functional initiators or monomers. For example, it has been used in the synthesis of a monomer, 2-((3-cyanopropyl)-dimethylammonium)ethyl methacrylate (B99206) chloride (CPDMAEMA/Cl), by reacting with 2-(dimethylamino)ethyl methacrylate (DMAEMA). rsc.org This monomer was then used to synthesize poly(ethylene oxide)-based block copolymers. rsc.orgrsc.org

Surface Modification of Polymeric Materials

The reactivity of the bromine atom in this compound allows for its use in the surface modification of existing polymeric materials. This is a powerful strategy to impart new functionalities to a material without altering its bulk properties. For example, poly(4-vinyl pyridine) (p(4-VP)) particles have been modified with this compound to introduce nitrile functional groups onto their surface. researchgate.netresearchgate.net This modification is achieved through the quaternization of the pyridine (B92270) nitrogen by the bromoalkyl group of this compound. researchgate.netresearchgate.net These nitrile-functionalized particles can then undergo further reactions, such as amidoximation, to create materials with specific adsorption properties. researchgate.net This approach has been explored for applications like removing heavy metal ions from aqueous solutions. acs.org

Precursor for Specialty Chemicals

This compound serves as a crucial starting material for the synthesis of a wide range of specialty chemicals with applications in materials science. chemimpex.com Its ability to undergo nucleophilic substitution reactions makes it an essential intermediate. chemimpex.com

One notable application is in the synthesis of N-heterocyclic carbene (NHC) precursors. researchgate.net The reaction of N-substituted benzimidazoles with this compound yields benzimidazolium salts, which are precursors to NHCs. researchgate.net These NHCs can then be used to form metal complexes with potential applications in catalysis and materials science. researchgate.net

Furthermore, this compound is a precursor for organosilane compounds like 4-(Trimethoxysilyl)butyronitrile. ontosight.ai This compound is synthesized by reacting this compound with trimethoxysilane. ontosight.ai The resulting organosilane combines the reactivity of the nitrile group with the ability of the trimethoxysilyl group to form siloxane bonds, making it a valuable coupling agent and surface modifier. ontosight.ai It is also used in the preparation of cyclopropyl (B3062369) cyanide. chemicalbook.com

Applications in Nanomaterials

The unique properties of this compound have found utility in the burgeoning field of nanotechnology, particularly in the functionalization of nanoparticles and the development of advanced nanocomposites.

Surface Functionalization of Nanoparticles

The surface of nanoparticles can be chemically modified with this compound to introduce nitrile functionalities. This has been demonstrated with poly(ethylene imine) (PEI) microgels, where modification with this compound generated nitrile functional groups on the microgel surface. researchgate.netacs.org These nitrile groups can then be converted to other functional groups, such as amidoximes, to create nanoparticles with tailored surface chemistry for specific applications. researchgate.net Similarly, poly(4-vinyl pyridine) nanoparticles have been functionalized with this compound to introduce positive charges and nitrile groups, which can influence their interaction with other materials and biological systems. researchgate.net

Role in Nanocomposite Development

This compound plays a role in the synthesis of nanocomposites by enabling the grafting of polymers onto nanoparticle surfaces. For instance, in the development of magnetic Ni3Si2O5(OH)4 nanotube-based adsorbents, a silanization reagent is first used to create an alkyl chlorine-terminated atom transfer radical polymerization (ATRP) initiator on the nanotube surface. acs.org While this specific example uses a chloro-initiator, the principle is readily extendable to bromo-initiators derived from compounds like this compound for grafting polymers like poly(4-vinyl pyridine) onto various nanoparticle surfaces. This approach allows for the creation of core-shell nanocomposites with a combination of properties from both the nanoparticle core and the grafted polymer shell. acs.org

Applications of 4 Bromobutyronitrile in Pharmaceutical and Agrochemical Synthesis

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is a crucial starting material or intermediate in the synthesis pathways of various therapeutic agents, ranging from treatments for cancer to neurological disorders. myskinrecipes.com

4-Bromobutyronitrile (B74502) is instrumental in the synthesis of several classes of compounds investigated for their anti-cancer properties.

Polyamine Analogs: In the development of novel anti-cancer agents, this compound is used to alkylate existing amide structures. The resulting nitrile is then reduced to a primary amine, which can be further modified. This multi-step process creates complex polyamine analogs designed to target and inhibit cancer cell growth. chemicalbook.com

Quinazoline (B50416) C-Nucleosides: The synthesis of quinazoline C-nucleoside analogues of adenosine (B11128) and inosine (B1671953) involves the radical-induced addition of this compound to a C-ribosyl acrylonitrile (B1666552). The resulting dinitrile undergoes cyclization and aromatization to form a key intermediate, which is then converted into the final nucleoside analogues. These compounds have demonstrated significant growth-inhibitory activities against various tumor cell lines. researchgate.net

Vitamin E Derivatives: A redox-inactive derivative of tocotrienol, 6-O-carboxypropyl-α-T3 (T3E), has been synthesized to enhance anti-cancer effects. This synthesis involves the reaction of 4-hydroxybutanenitrile (B1346138) with this compound. google.commdpi.com T3E has shown cytotoxic effects against malignant mesothelioma cells. google.com

Benzimidazolium Complexes: N-heterocyclic carbene (NHC) precursors are synthesized by reacting N-substituted benzimidazoles with this compound. These precursors are then used to create metal complexes, such as those with Silver(I), which have shown enhanced anticancer properties in vitro against cell lines like glioblastoma and lung adenocarcinoma. guidechem.commdpi.com

Table 1: Synthesis of Anti-Cancer Agent Precursors using this compound

| Precursor Class | Synthetic Role of this compound | Resulting Intermediate/Compound | Reference |

|---|---|---|---|

| Polyamine Analogs | Alkylation of an amide | Nitrile-containing intermediate (e.g., compound 2 in scheme) | chemicalbook.com |

| Quinazoline C-Nucleosides | Radical-induced 1,4-addition | Dinitrile intermediate (compound 11) | researchgate.net |

| Vitamin E Derivatives | Reactant with 4-hydroxybutanenitrile | 6-O-carboxypropyl-α-T3 (T3E) | google.commdpi.com |

| Benzimidazolium Salts | Alkylation of N-substituted benzimidazole | Cyanopropyl-functionalized benzimidazolium salts | guidechem.commdpi.com |

This compound is a key building block in the synthesis of molecules targeting the central nervous system, including those for psychiatric and neurological conditions. myskinrecipes.com

Dopamine (B1211576) Receptor Ligands: The synthesis of selective dopamine D3 receptor antagonists, which are investigated for treating schizophrenia and substance abuse, utilizes this compound. In one pathway, a tetrahydroisoquinoline derivative is reacted with this compound. The resulting nitrile is then reduced to a primary amine, which serves as a crucial intermediate for creating a library of potential therapeutic agents. solubilityofthings.com Another synthetic route toward D3 receptor ligands for neuropsychiatric diseases involves the alkylation of a piperazine (B1678402) derivative with this compound, followed by reduction of the nitrile to an amine. googleapis.com

Muscarinic Receptor Antagonists: Research into modifying histamine (B1213489) H3R antagonists has led to the discovery of potent muscarinic M2R/M4R antagonists. The synthesis of these compounds involves the N-alkylation of a substituted piperazine with this compound to form a key butanenitrile intermediate. These antagonists are of interest for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. google.com.pg

The development of histamine H3 receptor (H3R) antagonists, which have therapeutic potential for a variety of neurological conditions, frequently employs this compound. It is typically used in an N-alkylation step, where it reacts with a piperazine or piperidine (B6355638) core. chemimpex.comgoogle.com.pggoogle.com This reaction introduces a 4-cyanobutyl group to the heterocyclic amine. chemimpex.com The resulting nitrile intermediate can then be reduced to a primary amine and further elaborated to produce the final guanidine-containing H3R antagonists. google.com.pg Some of these compounds have also been found to possess additional anti-cancer activity. chemimpex.com

Table 2: General Synthesis Step for Histamine H3R Antagonists

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Substituted Piperazine, this compound | Potassium Carbonate, Acetonitrile (B52724) | 4-[4-(substituted)piperazin-1-yl]butanenitrile | google.com.pggoogle.com |

Brexpiprazole (B1667787), an atypical antipsychotic, is a serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunct for depression. One patented synthesis method for brexpiprazole starts with the reaction of 7-hydroxyquinoline-2(1H)-one and this compound. This initial step, an O-alkylation, forms the intermediate 7-(3-cyanopropoxy)quinolin-2(1H)-one. This intermediate is then reduced and undergoes further reactions to yield the final brexpiprazole molecule. This compound is listed as a key intermediate for the production of this API.

Loperamide (B1203769) is an opioid-receptor agonist that acts on the μ-opioid receptors in the large intestine, primarily used for the control of diarrhea. The synthesis of loperamide and its analogs involves a key intermediate derived from this compound. Specifically, the derivative 4-Bromo-2,2-diphenylbutyronitrile is used to alkylate 4-(4-chlorophenyl)-4-hydroxypiperidine. This reaction forms the carbon skeleton of the final drug.

Preparation of Brexpiprazole

Role in Agrochemical Development

This compound also serves as an important intermediate in the development of new agrochemicals, such as pesticides and herbicides. myskinrecipes.com Its bifunctional nature allows for the creation of diverse molecular structures that can be screened for biocidal activity. guidechem.com

Patent literature describes the use of this compound in synthesizing novel compounds with potential applications as insecticides and fungicides. For example, isophthalamide (B1672271) compounds, prepared by reacting an intermediate with this compound, have been disclosed for their potential use as pesticides. guidechem.com Similarly, certain amine compounds synthesized using this compound are described as having antifungal activity and are classified under biocides, pest repellants, or plant growth regulators. The presence of halogenated substances like this compound has been noted in the context of pesticides and herbicides, highlighting its role in this industrial sector. mdpi.com

Synthesis of Heterocyclic Compounds for Drug Discovery

The dual reactivity of this compound makes it an invaluable precursor for constructing a variety of heterocyclic rings, which are core scaffolds in many therapeutic agents. The electrophilic carbon bearing the bromine allows for alkylation of nucleophiles, while the nitrile group can participate in cyclization reactions or be transformed into other functional groups.

Researchers have employed this compound in the synthesis of numerous heterocyclic systems. It is a key reactant in preparing precursors for spirocyclic drugs like Buspirone, where it is used to alkylate compounds such as 3,3-tetramethylene glutarimide. nih.govmdpi.com In the development of novel dopamine D3-selective receptor ligands, this compound is used to alkylate tetrahydroisoquinoline intermediates, with the resulting nitrile being subsequently reduced to a primary amine to extend a side chain. nih.gov

The compound also facilitates the synthesis of N-heterocyclic carbene (NHC) precursors. This is achieved through the reaction of N-substituted benzimidazoles with this compound to yield cyanopropyl-functionalized benzimidazolium salts. researchgate.netresearchgate.netnih.gov These salts can then be converted into silver-NHC complexes, which have been investigated for their antimicrobial properties. nih.gov

Further applications include the synthesis of:

Pyrrolidines and Pyrrolines : Through Thorpe-Ziegler cyclization of dinitriles formed by alkylating nitriles like diphenylacetonitrile (B117805) with this compound. orgsyn.orgorgsyn.orgacs.org

Piperidines and Piperazines : It serves as an alkylating agent for these rings in the multi-step synthesis of histamine H3 receptor antagonists. nih.gov

Quinazoline C-Nucleosides : In a radical-induced addition to C-ribosyl acrylonitrile, this compound is used to form a dinitrile intermediate, which is a key step in creating these purine-like analogues. tandfonline.com

Flavonoid Derivatives : It is used as an alkylating agent to modify natural flavonoids like quercetin-3-O-α-L-rhamnopyranoside, generating new derivatives with potential antibacterial activity. e-nps.or.kre-nps.or.kr

The table below summarizes various heterocyclic syntheses involving this compound.

| Target Heterocycle/Derivative | Synthetic Strategy | Application/Significance | References |

| Buspirone Precursor | Alkylation of 3,3-tetramethylene glutarimide | Synthesis of an anxiolytic drug | nih.govmdpi.com |

| Tetrahydroisoquinoline Derivatives | N-alkylation followed by nitrile reduction | Dopamine D3 receptor ligands | nih.gov |

| Benzimidazolium Salts | N-alkylation of N-substituted benzimidazoles | N-Heterocyclic Carbene (NHC) precursors, antimicrobials | researchgate.netresearchgate.netnih.gov |

| Pyrrolidines | Alkylation followed by intramolecular cyclization | Synthesis of substituted pyrrolidines | orgsyn.orgorgsyn.org |

| Piperidine/Piperazine Derivatives | N-alkylation of piperidine/piperazine cores | Histamine H3 receptor antagonists | nih.gov |

| Quinazoline C-Nucleosides | Radical-induced 1,4-addition to an acrylonitrile | Purine-like analogues for biological evaluation | tandfonline.com |

Bioisostere Development (e.g., Tetrazole Analogs)

In medicinal chemistry, the replacement of a functional group with another that retains similar physical and chemical properties, known as bioisosteric replacement, is a common strategy to enhance a drug's potency or pharmacokinetic profile. The nitrile group of this compound can be converted into a tetrazole ring, a well-established bioisostere for the carboxylic acid group. tandfonline.com This transformation allows for the synthesis of compounds where the tetrazole moiety can improve metabolic stability, membrane permeability, or receptor binding affinity.

A notable example is the synthesis of the tetrazole analogue of the neurotransmitter gamma-aminobutyric acid (GABA). tandfonline.comtandfonline.com In this synthesis, this compound undergoes a Gabriel-type substitution, followed by the conversion of the nitrile group into a tetrazole ring using reagents like azidotributyltin. tandfonline.comtandfonline.comresearchgate.net This provides a more efficient, three-step route to the tetrazolyl-GABA bioisostere compared to earlier five-step methods. tandfonline.com

The general synthesis of 5-substituted-1H-tetrazoles from nitriles is a [3+2] cycloaddition reaction. researchgate.net In the context of this compound derivatives, the nitrile functionality reacts with an azide (B81097) source, such as sodium azide or an organotin azide, to form the five-membered tetrazole ring. nih.govprepchem.com For instance, 2,2-diphenyl-4-(7-azabicyclo[2.2.1]hept-7-yl)butyronitrile, prepared from a derivative of this compound, can be converted to its corresponding tetrazole by heating with sodium azide and ammonium (B1175870) chloride. prepchem.com This strategy has been applied to create a variety of tetrazole-containing compounds for pharmaceutical research.

| Starting Material Derived from this compound | Reagents for Tetrazole Formation | Product | Significance | References |

| N,N-Boc₂-protected aminoalkylnitrile | Azidotributyltin | N-protected tetrazole analogue of GABA | Bioisostere of a key neurotransmitter | tandfonline.com |

| 4-Azidobutyronitrile | (Self-cyclization precursor) | 1H-tetrazole precursor | General tetrazole synthesis | nih.gov |

| 2,2-diphenyl-4-(7-azabicyclo[2.2.1]hept-7-yl)butyronitrile | Sodium azide, Ammonium chloride | 5-[1,1-diphenyl-3-(7-azabicyclo[2.2.1]hept-7-yl)]propyl-1H-tetrazole | Pharmaceutical intermediate | prepchem.com |

Applications in Biochemical Research

Beyond its role as a synthetic intermediate, this compound is utilized in biochemical research to probe and understand biological systems. chemimpex.com Its reactivity allows it to serve as a tool for studying enzyme functions and investigating complex cellular pathways.

This compound has been employed as a substrate to characterize the activity and specificity of certain enzymes. A prominent example is its use in the study of DmmA, a haloalkane dehalogenase discovered through marine metagenomic screening. nih.govresearchgate.net Researchers determined that DmmA exhibits exceptionally broad substrate specificity, with this compound being one of its preferred substrates. nih.gov

Kinetic studies revealed the efficiency with which DmmA catalyzes the cleavage of the carbon-bromine bond in this compound. Furthermore, this compound was used as a model substrate to assess the enzyme's functional stability in the presence of various organic cosolvents like DMSO, acetone, and methanol. nih.govresearchgate.netresearchgate.net These experiments are crucial for understanding how enzymes function in non-aqueous environments, which is important for their application in biocatalysis. nih.gov

Another application is in the synthesis of intermediates for enzyme inhibitors. For example, this compound is used to prepare N-(3-cyanopropyl)glycine ethyl ester, an intermediate in the synthesis of novel Interleukin-1b Converting Enzyme (ICE) inhibitors. pharm.or.jp

| Enzyme | Study Type | Findings with this compound | References |

| Haloalkane Dehalogenase (DmmA) | Kinetic Analysis | Km = 0.9 ± 0.1 mM; kcat = 1.2 ± 0.1 s⁻¹ | nih.gov |

| Haloalkane Dehalogenase (DmmA) | Stability Assay | Used as substrate to measure activity in various cosolvent concentrations | nih.govresearchgate.net |

| Interleukin-1b Converting Enzyme (ICE) | Inhibitor Synthesis | Used to synthesize a glycine (B1666218) ester intermediate for P2 site analogues | pharm.or.jp |

The compound has also found application in studies aimed at elucidating cellular processes. In the field of G-protein-coupled receptor (GPCR) signaling, this compound was a reactant in the multi-step synthesis of a library of compounds used to probe the dopamine D2L receptor. nih.gov This research aimed to engineer an orthogonal ligand-receptor pair to selectively activate a mutant receptor, providing a powerful tool for deciphering specific cellular signaling pathways. nih.gov

In cancer research, derivatives of this compound are part of complex platinum-acridine hybrid agents designed for anticancer activity. nih.gov The synthesis of a heterocyclic linker for these agents involves this compound. The resulting compounds were tested for their cytotoxicity and their effects on the cell cycle of various cancer cell lines, demonstrating their ability to induce cell cycle arrest. nih.gov

Additionally, in a patent describing research on gene expression, this compound was used in the synthesis of a polyethylene (B3416737) glycol conjugate. liverpool.ac.uk This conjugate was intended for treating colonic epithelial cell lines to study the regulation of gene expression by butyrate, a short-chain fatty acid with important roles in colon health. liverpool.ac.uk

Computational and Theoretical Studies of 4 Bromobutyronitrile

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of 4-bromobutyronitrile (B74502). These calculations can predict various molecular properties, including orbital energies, charge distributions, and the stability of different chemical species.

One area of investigation has been the gas-phase pyrolysis of ω-bromonitriles, including this compound. Theoretical studies have examined the elimination reaction that yields a cyano-olefin and hydrogen bromide. The electron-withdrawing nature of the nitrile (CN) group has been shown to deactivate the HBr elimination during pyrolysis. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to study the pathways and energy changes involved in chemical reactions. For reactions involving this compound, DFT calculations have been employed to rationalize experimental observations and predict reaction outcomes.

A notable example is the study of the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines. bioorg.org Experimental results showed that reaction with hydrogen bromide (HBr) leads to the formation of 3-(arylmethyl)amino-4-bromobutyronitriles, indicating that the bromide ion attacks the unsubstituted carbon of the aziridine (B145994) ring. bioorg.orgacs.org In contrast, reaction with benzyl (B1604629) bromide results in ring-opening at the more substituted carbon. bioorg.org

To understand this difference in regioselectivity, DFT calculations were performed at the B3LYP/6-31++G(d,p) level of theory, with the inclusion of a dispersion correction and refinement of relative energies using the MPW1B95 functional. bioorg.org These calculations, which explicitly considered the role of solvent molecules, confirmed that the activation barriers favor the experimentally observed product in the HBr reaction. bioorg.org The initial step is the formation of an aziridinium (B1262131) ion, which is then attacked by the bromide ion. bioorg.org

DFT calculations have also been used to study the properties of metal complexes incorporating ligands derived from this compound. For instance, in the study of [FeFe]-hydrogenase active site mimics, DFT calculations with the BP86 functional and a def2-TZVP basis set were used to optimize the structures of rotational isomers and identify the most thermodynamically stable forms. rsc.org

The analysis of transition states is crucial for understanding the kinetics and mechanism of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure provides valuable information about the bond-breaking and bond-forming processes.

In the context of the gas-phase pyrolysis of this compound, computational studies at the MPW91PW91/6-31G(2p,2d) level of theory suggest a concerted mechanism that proceeds through a polar, four-membered transition state. researchgate.net

For the ring-opening of aziridines with HBr, frontier molecular orbital (FMO) analysis of the LUMOs (Lowest Unoccupied Molecular Orbitals) and nucleophilic Fukui functions of the aziridinium intermediates were used to rationalize the observed regioselectivity. bioorg.org This analysis showed a clear preference for the bromide ion to attack the unsubstituted aziridine carbon in the case of HBr, which is consistent with the experimental outcome. bioorg.org

DFT Studies on Reaction Pathways and Energetics

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of systems, such as conformational changes, diffusion, and interactions with the environment.

MD simulations have been utilized to study enzymes that can act on this compound. For example, in the study of a dehalogenase from the psychrophilic bacterium Marinobacter sp. ELB17, MD simulations were performed to understand the structural features contributing to its thermostability. mdpi.com The simulations, run for a total of 50 μs, provided insights into the role of access tunnels in the enzyme's robustness. mdpi.com

In another study involving the engineering of a de novo transport tunnel in the enzyme LinB, accelerated MD simulations were used to investigate the release of products from the active site. muni.cz These simulations helped to understand how mutations in the tunnel region could affect the transport rates of products. muni.cz

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a technique used to understand how the chemical structure of a compound relates to its biological activity. While specific SAR models focusing solely on this compound are not extensively detailed in the provided context, the compound has been included in broader QSAR (Quantitative Structure-Activity Relationship) studies.

For instance, this compound was part of a set of aliphatic compounds used to develop QSAR models for toxicity to the marine bacterium Vibrio fischeri. mdpi.com These models are based on molecular descriptors calculated from the chemical structure, such as the logarithm of the octanol-water partition coefficient and the energy of the lowest unoccupied molecular orbital (ELUMO). mdpi.com The goal of such studies is to predict the toxicity of new or untested chemicals based on their structural features. mdpi.com

The following table presents data for this compound and other related compounds used in a QSAR study for toxicity.

| Compound | log(IGC50-1) | log P | ELUMO (eV) |

| 2-Chloroethanol | -0.94 | -0.27 | 2.53 |

| 3-Chloropropanol | -0.52 | 0.23 | 2.51 |

| 2-Bromoethanol | -0.58 | 0.14 | 2.21 |

| 3-Bromopropanol | -0.21 | 0.64 | 2.19 |

| This compound | -0.03 | 0.55 | 0.99 |

| 3-Chloropropionitrile | 0.42 | 0.11 | 1.13 |

| Bromoacetonitrile | 1.11 | -0.22 | 0.9 |

| Chloroacetonitrile | 0.35 | -0.4 | 1.25 |

Data sourced from a QSAR study on the toxicity of aliphatic compounds. mdpi.com

Cheminformatics and Predictive Modeling for this compound Reactions

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. Predictive modeling, a key aspect of cheminformatics, aims to develop models that can predict the outcomes of chemical reactions or the properties of molecules.

While specific predictive models developed exclusively for this compound reactions are not detailed, the principles of cheminformatics are applied in the studies mentioned. For example, the DFT calculations used to predict the regioselectivity of the aziridine ring-opening reaction are a form of predictive modeling. bioorg.org By calculating the activation energies for different reaction pathways, researchers can predict which product is more likely to form. bioorg.org

Furthermore, tools like CaverDock, which combines molecular docking with tunnel analysis, can be used to predict the transport of ligands like this compound through enzymes. muni.cz This tool calculates the energy profiles for a ligand passing through a protein tunnel, providing insights into the preferred transport pathways. muni.cz The following table shows calculated energy values for this compound and another compound in a specific enzyme tunnel.

| Compound | Center Energy (kcal/mol) | Lower-bound Energy (kcal/mol) | Upper-bound Energy (kcal/mol) |

| This compound | -3.7 | 0.5 | 2.9 |

| bis(2-chloroethyl)ether | -3.8 | -0.2 | 2.2 |

Data sourced from a study using the CaverDock tool. muni.cz

The development of transformer-based models in cheminformatics represents a significant advancement. nih.gov These models, which have revolutionized other fields of machine learning, are increasingly being used to predict reaction outcomes, generate novel molecular structures, and predict various chemical properties. nih.gov Although not yet specifically applied to this compound in the provided context, these advanced techniques hold promise for future predictive modeling of its reactions.

Q & A

Q. How should researchers address discrepancies in the reported melting points of this compound derivatives?

- Methodological Answer : Purify derivatives via column chromatography (silica gel, ethyl acetate/hexane) and use differential scanning calorimetry (DSC) for precise melting point determination. Cross-reference with single-crystal XRD data to confirm polymorphic consistency .

Experimental Design Considerations

Q. What experimental controls are essential when using this compound in multi-step syntheses?

- Methodological Answer : Include:

- Blank Reactions : Exclude catalysts to identify non-catalytic pathways.

- Isotopic Labeling : Use C-labeled CN groups to track nitrile fate in complex mixtures.

- By-Product Traps : Add scavengers (e.g., silica-bound thiols) to sequester unreacted bromide intermediates .

Q. How can researchers design scalable protocols for this compound-based reactions without compromising yield?

- Methodological Answer : Optimize parameters using Design of Experiments (DoE):

- Variables : Temperature, solvent ratio, catalyst loading.

- Response Surface Methodology (RSM) : Identify optimal conditions for >90% conversion.

Pilot studies in flow reactors enhance heat/mass transfer for scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.